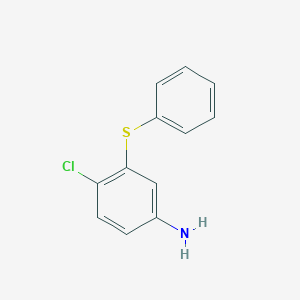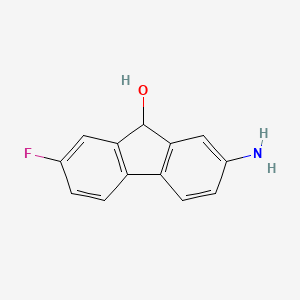![molecular formula C14H9N3O3 B14180184 Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858117-69-8](/img/structure/B14180184.png)
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a phenyl group substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group is usually done via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Coupling with Phenyl Group: The final step involves coupling the pyrrolo[2,3-b]pyridine core with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in various coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), solvents like DMF or toluene.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylpyridines: These compounds have a phenyl group linked to a pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is unique due to the presence of both a nitro group and a pyrrolo[2,3-b]pyridine core, which contribute to its potent biological activity and potential therapeutic applications .
Properties
CAS No. |
858117-69-8 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9N3O3/c18-13(9-4-2-1-3-5-9)10-8-16-14-12(10)11(17(19)20)6-7-15-14/h1-8H,(H,15,16) |
InChI Key |
CIUQRALHSQKXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


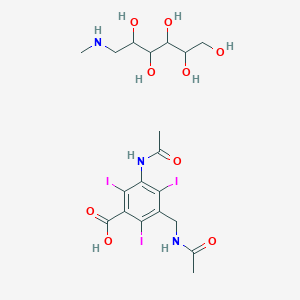
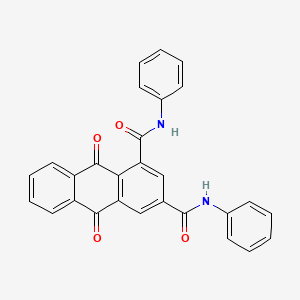
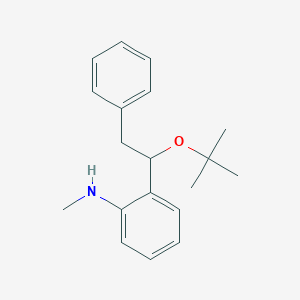
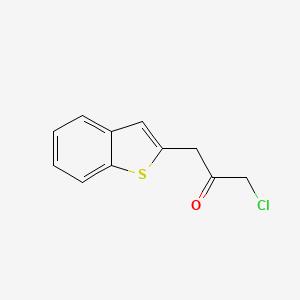

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)


![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
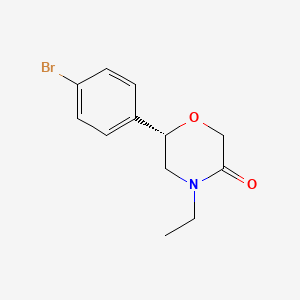
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
